Tetramisole Hydrochloride

Description

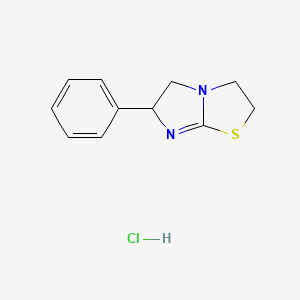

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017245 | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5086-74-8, 16595-80-5, 4641-34-3 | |

| Record name | Tetramisole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5086-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramisole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levamisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramisole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NDK265MCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tetramisole Hydrochloride as an Alkaline Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramisole hydrochloride is a potent, stereospecific inhibitor of most isozymes of alkaline phosphatase (ALP). This technical guide delves into the fundamental mechanism of its inhibitory action, providing a comprehensive overview for researchers and professionals in drug development. The document outlines the uncompetitive nature of the inhibition, the critical role of the levorotatory isomer, levamisole, and the kinetic parameters that define this interaction. Detailed experimental protocols for assessing ALP inhibition are provided, alongside a summary of key quantitative data. Signaling pathways influenced by ALP and consequently affected by tetramisole are also discussed and visualized.

Introduction: this compound and Alkaline Phosphatase

This compound is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic properties.[1] It exists as a racemic mixture of two stereoisomers: the levorotatory (-)-isomer, levamisole, and the dextrorotatory (+)-isomer, dexamisole.[2][3] Beyond its use in parasitology, tetramisole, and more specifically levamisole, is a well-characterized inhibitor of alkaline phosphatase (ALP) activity.[2][4]

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH, playing crucial roles in various physiological processes, including bone mineralization, lipid absorption in the intestine, and the dephosphorylation of proteins and nucleotides.[5][6] There are several human ALP isozymes, with the main forms being tissue non-specific ALP (TNAP) found in liver, bone, and kidney, intestinal ALP (IAP), and placental ALP (PLAP).[7]

This compound serves as a potent inhibitor of most ALP isozymes, particularly the liver, bone, and kidney types.[8][9] However, it is a significantly weaker inhibitor of the intestinal and placental forms.[8][10] This differential inhibition makes it a valuable tool in clinical diagnostics and biomedical research for distinguishing between ALP isozymes.

The inhibitory activity of tetramisole is almost exclusively attributed to its levorotatory isomer, levamisole.[4] Studies have demonstrated that dexamisole, the (+)-isomer, has a negligible effect on ALP activity, highlighting the stereospecific nature of this inhibition.[4]

Mechanism of Action: Uncompetitive Inhibition

The primary mechanism by which levamisole, the active component of this compound, inhibits alkaline phosphatase is through uncompetitive inhibition .[8][11] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, and not to the free enzyme.

The catalytic cycle of alkaline phosphatase involves the formation of a covalent phosphoenzyme intermediate (E-P). Levamisole is proposed to bind to this E-P intermediate, forming a stable enzyme-phospho-inhibitor complex.[8][11] This sequestration of the phosphoenzyme intermediate prevents its hydrolysis and the subsequent release of inorganic phosphate and the alcohol product, thereby inhibiting the overall enzymatic reaction.

The key characteristics of this uncompetitive inhibition are:

-

Stereospecificity : The inhibition is highly specific to the l-isomer (levamisole).[4]

-

Isozyme Specificity : Strong inhibition of tissue non-specific (liver, bone, kidney) and tumor-derived ALPs, with weak inhibition of intestinal and placental isozymes.[2][8]

-

Independence from Mg2+ : The inhibitory effect is not altered by the concentration of Mg2+, a cofactor for ALP.[8][11]

Quantitative Data: Inhibition Constants

The potency of tetramisole and its analogs as ALP inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes available quantitative data for the inhibition of various alkaline phosphatase isozymes.

| Inhibitor | ALP Isozyme Source | Inhibition Type | Ki Value | IC50 Value | Reference |

| Levamisole | Human Liver | Uncompetitive | - | - | [8][11] |

| Levamisole | Human Bone | Uncompetitive | - | - | [8][11] |

| Levamisole | Human Kidney | Uncompetitive | - | - | [8][11] |

| Levamisole | Human Spleen | Uncompetitive | - | - | [8][11] |

| L-p-Bromotetramisole | Human Liver | Uncompetitive | 2.8 x 10⁻⁶ M (at pH 10.5) | - | [12] |

| Tetramisole | Sarcoma 180/TG | - | - | 0.045 mM | [13] |

| Cimetidine | Human Liver | Uncompetitive | 3.2 x 10⁻³ M (at pH 10.5) | - | [12] |

| Benzothiopheno-tetramisole | Tissue Non-specific ALP (TNAP) | - | 85 ± 6 µM | - | [14] |

| Theophylline | - | - | 82 µM | - | [7] |

Experimental Protocols: Alkaline Phosphatase Inhibition Assay

A standard method to determine the inhibitory effect of this compound on alkaline phosphatase activity involves a colorimetric assay using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).

Objective: To determine the IC50 and mode of inhibition of this compound on a specific alkaline phosphatase isozyme.

Materials:

-

Purified alkaline phosphatase isozyme

-

This compound solution of known concentration

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., diethanolamine buffer, pH 9.8)

-

Stop solution (e.g., NaOH)

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the purified alkaline phosphatase to each well.

-

Add the different concentrations of the this compound solution to the respective wells.

-

Include control wells with the enzyme but no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Initiation of the Enzymatic Reaction:

-

To each well, add a pre-warmed solution of pNPP to start the reaction.

-

The final volume in each well should be constant.

-

-

Incubation and Measurement:

-

Incubate the plate at the same controlled temperature for a specific time (e.g., 15-30 minutes), during which the enzyme will convert pNPP to the yellow-colored p-nitrophenol (pNP).

-

The reaction is stopped by adding a stop solution (e.g., NaOH), which also enhances the color of the pNP product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mode of inhibition (uncompetitive), the assay is repeated with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For uncompetitive inhibition, this will result in a series of parallel lines.

-

References

- 1. CAS 5086-74-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 5086-74-8 [chemicalbook.com]

- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 4. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Alkaline phosphatase modulators and how do they work? [synapse.patsnap.com]

- 6. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 7. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of tetramisole analogues as inhibitors of alkaline phosphatase of the 6-thiopurine-resistant tumor sarcoma 180/TG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AID 453296 - Inhibition of human tissue non-specific alkaline phosphatase at pH 9.8 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Evolution of Tetramisole: From Anthelmintic to Immunomodulator

A Technical Guide on the Scientific Applications of Tetramisole and its Levorotatory Isomer, Levamisole

Authored by: Gemini AI

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and multifaceted scientific applications of tetramisole and its more active levorotatory enantiomer, levamisole. Initially developed as a potent broad-spectrum anthelmintic, tetramisole's journey evolved with the serendipitous discovery of its immunomodulatory properties. This document details the key experimental findings that elucidated its mechanisms of action, from its effects on nematode physiology to its complex interactions with the mammalian immune system. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Furthermore, this guide employs Graphviz visualizations to illustrate the intricate signaling pathways influenced by levamisole, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: A Tale of Two Isomers

The story of tetramisole begins in the early 1960s when Janssen Pharmaceutica synthesized this racemic compound, a synthetic imidazothiazole derivative.[1] It was soon recognized for its potent anthelmintic activity against a wide range of gastrointestinal and pulmonary nematodes.[2][3][4] However, a pivotal discovery was the resolution of its optical isomers, which revealed that the levorotatory form, levamisole, was responsible for the majority of the anthelmintic efficacy and possessed a wider safety margin.[1] The dextrorotatory isomer, dexamisole, was found to be significantly less active.[5]

Beyond its success in veterinary and human medicine as a deworming agent, subsequent research in the 1970s unveiled an unexpected and profound biological activity: the immunomodulatory effects of levamisole.[6][7] This discovery opened a new chapter in the scientific exploration of this molecule, leading to its investigation in a variety of conditions characterized by altered immune function, including autoimmune diseases and as an adjunct in cancer therapy.[3][7][8]

This guide will systematically unpack the scientific journey of tetramisole, focusing on its dual applications and the experimental evidence that underpins our current understanding.

Anthelmintic Applications: Paralysis of the Parasite

The primary application of tetramisole and levamisole has been in the control of parasitic nematode infections in both animals and humans.[2][3][4]

Mechanism of Action

The anthelmintic action of tetramisole is characterized by its activity as a nicotinic acetylcholine receptor (nAChR) agonist on the somatic muscle cells of nematodes.[9] This agonistic binding leads to the opening of ion channels, causing a sustained depolarization of the muscle membrane and an influx of ions.[10] The result is a spastic paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.[9][10]

Quantitative Efficacy Data

The efficacy of tetramisole and its isomers has been quantified in numerous studies against various nematode species. The following tables summarize key findings from this research.

| Compound | Nematode Species | Parameter | Value | Reference |

| Tetramisole | Ascaris suum | EC50 for muscle contraction | ~3 µM | [3] |

| Levamisole | Haemonchus contortus | Concentration for muscle depolarization | 10 µM | [8] |

| Levamisole | Albino Mice | LD50 (subcutaneous) | 90 mg/kg | [11] |

| Levamisole | Albino Rats | LD50 (subcutaneous) | 120 mg/kg | [11] |

Table 1: Anthelmintic Potency and Toxicity of Tetramisole/Levamisole

Experimental Protocol: In Vitro Nematode Muscle Contraction Assay

This protocol outlines a method for assessing the effect of tetramisole on nematode muscle contraction, adapted from studies on Ascaris suum.[3]

Objective: To measure the dose-dependent contractile response of nematode muscle to tetramisole.

Materials:

-

Adult Ascaris suum nematodes

-

Locke's solution (or other appropriate physiological saline)

-

Tetramisole hydrochloride

-

Isometric force transducer

-

Organ bath with temperature control (37°C)

-

Data acquisition system

Procedure:

-

Obtain adult Ascaris suum from a suitable source and maintain them in Locke's solution at 37°C.

-

Prepare a muscle strip from the nematode body wall.

-

Mount the muscle strip in the organ bath containing Locke's solution, attaching one end to a fixed point and the other to the isometric force transducer.

-

Allow the muscle strip to equilibrate under a small load (e.g., 500 mg) for approximately 15-30 minutes, or until a stable baseline is achieved.

-

Prepare a stock solution of this compound and make serial dilutions.

-

Add tetramisole to the organ bath in a cumulative concentration-dependent manner, allowing the muscle to respond to each concentration until a plateau is reached before adding the next concentration.

-

Record the isometric contractions using the data acquisition system.

-

Analyze the data to determine the concentration-response relationship and calculate the EC50 value.

Immunomodulatory Applications: A Restoration of Function

The discovery of levamisole's ability to modulate the immune system has led to its investigation in a wide range of clinical contexts. It is generally considered an immunorestorative agent, enhancing depressed immune responses rather than stimulating a normal immune system to a hyperactive state.[6]

Mechanism of Action

Levamisole's immunomodulatory effects are complex and appear to involve multiple cellular and molecular targets. Key mechanisms include:

-

T-Cell Modulation: Levamisole has been shown to enhance T-cell proliferation and activation in response to antigens.[12][13] However, at high doses, it can have an inhibitory effect.[14] It can also influence the balance of T-helper cell responses, in some cases promoting a shift from a Type 2 to a Type 1 cytokine profile.[6]

-

Macrophage and Monocyte Activation: The drug can potentiate monocyte and macrophage functions, including phagocytosis and chemotaxis.[12]

-

Signaling Pathway Interactions: Recent studies have implicated several signaling pathways in levamisole's immunomodulatory activity, including the JAK/STAT and Toll-like receptor (TLR) pathways.[12][14] It has also been shown to induce a p53-dependent DNA damage response in activated T-cells, leading to cell cycle arrest and apoptosis.[13][15]

-

Alkaline Phosphatase Inhibition: Levamisole is a stereospecific, uncompetitive inhibitor of most alkaline phosphatase (ALP) isoenzymes, with the exception of the intestinal and placental forms.[5][16][17] The d-isomer, dexamisole, has a negligible inhibitory effect.[5] While the direct link between ALP inhibition and immunomodulation is not fully elucidated, ALP is known to be involved in various cellular processes.

Quantitative Immunomodulatory Data

The following tables summarize quantitative data from key studies on the immunomodulatory effects of levamisole.

| Parameter Measured | Cell Type/Model | Levamisole Concentration/Dose | Observed Effect | Reference |

| T-Cell Proliferation | Human CD4+ T-cells | 1 mM | Decreased proliferation | [13] |

| IFN-γ Production | Brown Norway Rats | 25 mg/kg/day | Increased serum IFN-γ | [6] |

| IgE Levels | Brown Norway Rats | 25 mg/kg/day | Decreased serum IgE | [6] |

| IL-12 and IL-10 Production | Human Dendritic Cells | 1 µM | Increased production | [15] |

| p53 Phosphorylation | Human T-cells | 1 mM | Increased phosphorylation | [13] |

Table 2: In Vitro and In Vivo Immunomodulatory Effects of Levamisole

| Alkaline Phosphatase Isoenzyme | Inhibitor | Inhibition Type | Observation | Reference |

| Liver, Bone, Kidney, Spleen | Levamisole | Uncompetitive | Strong inhibition | [17] |

| Intestinal, Placental | Levamisole | Uncompetitive | Weak to no inhibition | [17] |

| Non-intestinal | L-p-bromotetramisole | Not specified | Complete inhibition at 0.1 mM | [18] |

| Various tissues | D-p-bromotetramisole | Not specified | No influence | [18] |

Table 3: Inhibition of Alkaline Phosphatase by Tetramisole Analogs

Signaling Pathways and Visualizations

The immunomodulatory effects of levamisole are mediated through its interaction with key intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: Levamisole's influence on the JAK/STAT signaling pathway.

Caption: Levamisole's inhibitory effect on the TLR signaling pathway.

Caption: Levamisole-induced p53-dependent DNA damage response in T-cells.

Experimental Protocols for Immunomodulatory Assays

This protocol outlines a method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, as described in several immunological studies.[13][14]

Objective: To quantify the proliferation of T-cells in response to stimuli in the presence or absence of levamisole.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

CFSE dye

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

-

Levamisole

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend the CFSE-labeled cells in complete RPMI medium and plate in a 96-well plate.

-

Add the T-cell stimulus (e.g., anti-CD3/CD28 beads) and different concentrations of levamisole to the appropriate wells. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.

-

Analyze the cells by flow cytometry. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

This protocol provides a general outline for measuring cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the production of specific cytokines by immune cells treated with levamisole.

Materials:

-

Cell culture supernatants from levamisole-treated and control cells

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the recombinant cytokine standards and the cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

This protocol describes a colorimetric assay to measure the inhibition of alkaline phosphatase by tetramisole.

Objective: To determine the inhibitory effect of tetramisole on alkaline phosphatase activity.

Materials:

-

Purified alkaline phosphatase

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Alkaline buffer (e.g., diethanolamine buffer, pH 9.8)

-

Tetramisole (and its isomers if desired)

-

96-well plate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of tetramisole and serial dilutions.

-

In a 96-well plate, add the alkaline buffer, the tetramisole dilutions, and the alkaline phosphatase enzyme. Include controls without the inhibitor.

-

Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 405 nm at regular time intervals.

-

Calculate the initial reaction rates (V0) for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

The scientific journey of tetramisole is a compelling example of drug discovery and repurposing. From its origins as a highly effective anthelmintic that acts on the neuromuscular system of parasites, it has emerged as a molecule with intricate and significant effects on the mammalian immune system. The levorotatory isomer, levamisole, is the primary driver of both its anthelmintic and immunomodulatory activities.

Our understanding of levamisole's immunomodulatory mechanisms has evolved from initial observations of enhanced immune responses to the detailed elucidation of its interactions with specific signaling pathways, including JAK/STAT, TLR, and p53-dependent pathways. This knowledge has paved the way for its clinical investigation in a variety of diseases.

This technical guide has provided a comprehensive overview of the history, discovery, and scientific applications of tetramisole, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. It is intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this remarkable molecule.

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Levamisole and ryanodine receptors (I): A contraction study in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro compound toxicity protocol for nematodes [protocols.io]

- 5. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Making sure you're not a bot! [find.lib.uoc.gr]

- 12. agilent.com [agilent.com]

- 13. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mucosalimmunology.ch [mucosalimmunology.ch]

- 15. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]

- 18. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

The Role of Tetramisole Hydrochloride in Nicotinic Acetylcholine Receptor Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramisole hydrochloride, a synthetic imidazothiazole derivative, and its levorotatory isomer, levamisole, have garnered attention in neuroscience research for their interaction with nicotinic acetylcholine receptors (nAChRs). While initially investigated for various biological activities, their primary role concerning nAChRs is not as direct agonists but as positive allosteric modulators (PAMs), particularly of the α3β4 and α3β2 subtypes. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with nAChRs, focusing on its modulatory effects. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and drug development.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Activation of these receptors by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, leads to a conformational change that opens an intrinsic ion channel, primarily permeable to sodium and calcium ions.[1] This influx of cations results in the depolarization of the postsynaptic membrane, leading to excitatory neurotransmission.

The diverse family of nAChRs is composed of various combinations of α (α2-α10) and β (β2-β4) subunits, which assemble into pentameric structures.[2] This subunit diversity gives rise to a wide array of nAChR subtypes with distinct pharmacological and physiological properties. The most abundant subtypes in the brain include the homomeric α7 and the heteromeric α4β2 receptors.[2]

This compound: A Positive Allosteric Modulator of nAChRs

Contrary to functioning as a direct agonist at the orthosteric binding site (the site where acetylcholine binds), evidence strongly suggests that tetramisole and its more active isomer, levamisole, act as positive allosteric modulators of specific nAChR subtypes. PAMs bind to a site on the receptor that is topographically distinct from the agonist binding site and enhance the receptor's response to an agonist.[3][4] This potentiation can manifest as an increase in the maximal efficacy of the agonist, an increase in its potency, or a slowing of the receptor's desensitization.

Studies have shown that levamisole potentiates the function of human α3β2 and α3β4 nAChRs.[3] This modulatory role is significant in the context of drug discovery, as PAMs offer a more nuanced approach to enhancing receptor function compared to direct agonists, potentially preserving the temporal and spatial dynamics of endogenous neurotransmission.

Quantitative Data on Levamisole's Modulatory Effects

While specific quantitative data for the direct agonist activity of this compound on human nAChRs is scarce, studies on its active isomer, levamisole, provide valuable insights into its modulatory effects. The following table summarizes the available quantitative data for levamisole's positive allosteric modulation of human nAChR subtypes.

| nAChR Subtype | Compound | Parameter | Value | Cell Type/System | Reference |

| α3β2 | Levamisole | EC50 | ~4-fold potentiation at µM concentrations | Xenopus oocytes | [3] |

| α3β4 | Levamisole | EC50 | ~4-fold potentiation at µM concentrations | Xenopus oocytes | [3] |

Note: The EC50 values in this context refer to the concentration of levamisole required to produce a certain fold-potentiation of the response to a primary agonist, not the EC50 for direct activation.

Key Experimental Protocols

The characterization of this compound's effects on nAChRs relies on a combination of electrophysiological, cell imaging, and biochemical assays.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) and Patch Clamp

Objective: To measure the ion currents flowing through nAChRs in response to the application of ligands.

Methodology (TEVC in Xenopus oocytes): [5][6]

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject cRNA encoding the desired human nAChR subunits into the oocytes. Incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).

-

Ligand Application: Apply the primary agonist (e.g., acetylcholine) alone and in combination with various concentrations of this compound.

-

Data Acquisition: Record the resulting ion currents using an amplifier and digitizer. Analyze the data to determine changes in current amplitude, potency (EC50), and efficacy (Imax).

Methodology (Whole-Cell Patch Clamp in Mammalian Cells): [7][8][9][10]

-

Cell Culture: Culture mammalian cells (e.g., HEK293, SH-SY5Y) transiently or stably expressing the nAChR subtype of interest.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch within the pipette to gain electrical access to the cell's interior.

-

Ligand Application: Perfuse the cell with an extracellular solution containing the agonist with and without this compound.

-

Data Recording and Analysis: Record the whole-cell currents and analyze them as described for TEVC.

Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) following nAChR activation.

Methodology (Fluo-4 based): [11][12][13][14][15]

-

Cell Preparation: Plate cells expressing the target nAChRs on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), which can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Baseline Measurement: Acquire baseline fluorescence images before ligand application.

-

Ligand Application: Perfuse the cells with a solution containing the agonist, with or without this compound.

-

Image Acquisition: Capture a time-series of fluorescence images to monitor changes in [Ca2+]i.

-

Data Analysis: Quantify the changes in fluorescence intensity over time in individual cells or regions of interest.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the nAChR.

Methodology (Competition Binding): [16][17][18][19][20]

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the nAChR subtype of interest.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the nAChR (e.g., [3H]epibatidine) and varying concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Determine the IC50 value (the concentration of tetramisole that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

nAChR-Mediated Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.

Caption: nAChR signaling cascade initiated by agonist binding and potentiated by a PAM.

Experimental Workflow for nAChR Modulator Characterization

The following workflow outlines the key steps in characterizing a compound like this compound for its effects on nAChRs.

References

- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. Patch Clamp Protocol [labome.com]

- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdspdb.unc.edu [pdspdb.unc.edu]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Understanding the immunomodulatory effects of tetramisole hydrochloride in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramisole hydrochloride, a synthetic imidazothiazole derivative, was initially developed as a broad-spectrum anthelmintic agent.[1][2] However, extensive preclinical research has unveiled its potent immunomodulatory properties, primarily attributed to its levorotatory isomer, levamisole.[1][3] This technical guide provides an in-depth analysis of the preclinical data elucidating the immunomodulatory effects of this compound, with a focus on its impact on cellular and humoral immunity, the underlying signaling pathways, and detailed experimental methodologies. This document is intended to be a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this multifaceted compound.

Core Immunomodulatory Mechanisms

Preclinical studies have consistently demonstrated that this compound, primarily through levamisole, exerts a stimulatory effect on the immune system. Its mechanisms of action are multifaceted, influencing both innate and adaptive immunity. The primary targets appear to be antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, as well as T lymphocytes. A significant aspect of its immunomodulatory activity is the polarization of the immune response towards a T helper 1 (Th1) phenotype, characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12).[4][5]

Impact on Cellular Immunity

Activation of Dendritic Cells (DCs)

Levamisole has been shown to induce the maturation and activation of dendritic cells, which are pivotal in initiating adaptive immune responses.[4][5] Activated DCs exhibit enhanced expression of co-stimulatory molecules and production of key cytokines.

Table 1: Effect of Levamisole on Dendritic Cell Maturation and Cytokine Production

| Parameter | Cell Type | Treatment | Observation | Reference |

| Cell Surface Markers | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased expression of CD80, CD86, CD83, and HLA-DR | [4] |

| Murine Bone Marrow-Derived DCs | 0.25–4 µM Levamisole | Increased expression of MHC class II, CD80, CD86, and CD40 | [5] | |

| Cytokine Production | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased secretion of IL-12p40 and IL-10 | [4] |

| Murine Bone Marrow-Derived DCs | 0.25-4 µM Levamisole | Increased secretion of IL-12p70, TNF-α, IL-6, and IL-1β | [5] |

Modulation of T Lymphocyte Activity

This compound influences T cell proliferation and differentiation, steering the immune response towards a Th1 profile. This is largely a consequence of the cytokine milieu created by activated APCs.

Table 2: Effect of Levamisole on T Lymphocyte Responses

| Parameter | Cell Type | Treatment | Observation | Reference |

| T Cell Proliferation | Human Allogenic Naive T cells | Co-culture with 1 µM Levamisole-treated DCs | Enhanced T cell proliferation | [4] |

| Murine T cells | 0.5% Levamisole (with vaccine) | Most robust T cell proliferation | [6] | |

| Cytokine Secretion | Human Allogenic Naive T cells | Co-culture with 1 µM Levamisole-treated DCs | Higher secretion of IFN-γ | [4] |

| Murine Splenic T cells | Levamisole treatment of mice | Threefold increase in IFN-α/β production by non-parenchymal liver cells | [2] | |

| Brown Norway Rat Splenocytes | Levamisole injection | Upregulation of IFN-γ mRNA and downregulation of IL-4 mRNA | [7] |

Influence on Humoral Immunity

This compound, particularly when used as a vaccine adjuvant, has been shown to enhance humoral immune responses, leading to increased antibody production.

Table 3: Adjuvant Effect of Levamisole on Humoral Immunity

| Animal Model | Vaccine | Levamisole Dose | Observation | Reference |

| Goats | Peste des Petits Ruminants (PPR) Vaccine | 2.5 mg/kg and 5.0 mg/kg b.wt. | Increased antibody titer in a dose-dependent manner | [8] |

| Mice | Killed Foot and Mouth Disease Virus (FMDV) Vaccine | 2% Levamisole | High level of serum IgG induced | [6] |

| Mice | Killed Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Vaccine | 2% Levamisole | High level of serum IgG induced | [6] |

| Pigs | FMD Vaccine | 100 µ g/dose | Elicited high antibody titers and virus-neutralizing antibody titers | [9][10] |

| Chickens | Eimeria tenella Vaccine | Oral Levamisole | Better response to challenged infection | [11] |

Signaling Pathways

The immunomodulatory effects of levamisole are initiated through the activation of specific signaling cascades. A key pathway involves the Toll-like receptor 2 (TLR-2) on dendritic cells, which subsequently triggers downstream signaling involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Caption: Levamisole-induced signaling in dendritic cells.

Experimental Protocols

In Vitro Dendritic Cell Activation Assay

Objective: To assess the effect of this compound on the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs).

Methodology:

-

Isolation of Bone Marrow Cells: Euthanize mice (e.g., C57BL/6) and aseptically harvest femur and tibia. Flush bone marrow with RPMI-1640 medium.

-

Differentiation of BMDCs: Culture bone marrow cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-8 days.

-

Treatment: Plate immature BMDCs (1x10^6 cells/mL) and treat with varying concentrations of this compound (or levamisole) (e.g., 0.1, 1, 10 µM) or LPS (1 µg/mL) as a positive control for 24-48 hours.

-

Flow Cytometry Analysis: Harvest cells and stain with fluorescently labeled antibodies against CD11c, MHC class II, CD80, CD86, and CD40. Analyze by flow cytometry to assess the expression of maturation markers.

-

Cytokine Measurement (ELISA): Collect culture supernatants and measure the concentrations of IL-12p70, TNF-α, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

Caption: Workflow for in vitro dendritic cell activation assay.

In Vitro T Cell Proliferation Assay

Objective: To evaluate the effect of this compound on T lymphocyte proliferation.

Methodology:

-

Isolation of T cells: Isolate splenocytes from mice and enrich for T cells using a nylon wool column or magnetic-activated cell sorting (MACS).

-

Staining (Optional): Label T cells with Carboxyfluorescein succinimidyl ester (CFSE) to monitor proliferation by dye dilution.

-

Co-culture with APCs: Plate T cells (2x10^5 cells/well) with irradiated splenocytes (as APCs) in a 96-well plate.

-

Stimulation: Add a T cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies) and varying concentrations of this compound.

-

Incubation: Culture for 48-72 hours.

-

Assessment of Proliferation:

-

CFSE Dilution: Analyze CFSE fluorescence by flow cytometry.

-

[3H]-Thymidine Incorporation: Pulse cultures with [3H]-thymidine for the final 18 hours, harvest cells, and measure radioactivity using a scintillation counter.

-

Caption: Workflow for in vitro T cell proliferation assay.

In Vivo Humoral Response Assessment

Objective: To determine the adjuvant effect of this compound on antigen-specific antibody production in vivo.

Methodology:

-

Animal Groups: Divide mice into groups (e.g., n=8-10 per group):

-

Group 1: PBS (Control)

-

Group 2: Antigen only (e.g., Ovalbumin - OVA)

-

Group 3: Antigen + this compound

-

Group 4: this compound only

-

-

Immunization: Immunize mice subcutaneously or intraperitoneally with the respective formulations on day 0 and provide a booster immunization on day 14.

-

Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., days 14, 21, 28).

-

Serum Separation: Separate serum and store at -20°C.

-

ELISA for Antibody Titers:

-

Coat 96-well plates with the antigen (e.g., OVA).

-

Block non-specific binding sites.

-

Add serially diluted serum samples.

-

Add HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a).

-

Add substrate and measure absorbance.

-

Determine the antibody titer as the highest dilution giving a positive reading.

-

Caption: Workflow for in vivo humoral response assessment.

Conclusion and Future Directions

The preclinical evidence strongly supports the immunomodulatory potential of this compound, primarily through its active isomer, levamisole. Its ability to activate dendritic cells, promote a Th1-biased T cell response, and enhance humoral immunity underscores its potential as a therapeutic agent in conditions requiring immune augmentation, such as infectious diseases and oncology.

Future preclinical research should focus on elucidating the precise molecular interactions with immune receptors beyond TLR-2 and further delineating the downstream signaling cascades. Dose-optimization studies in various disease models are crucial to define therapeutic windows and minimize potential off-target effects. Furthermore, investigating the synergistic effects of this compound with other immunomodulatory agents could open new avenues for combination therapies. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to advance the study of this promising immunomodulator.

References

- 1. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levamisole regulates the proliferation of murine liver T cells through Kupffer-cell-derived cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. The adjuvant effect of levamisole on killed viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

In Vitro Anticancer Properties of Tetramisole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramisole hydrochloride, a synthetic imidazothiazole derivative, has long been recognized for its anthelmintic and immunomodulatory properties. Its levorotatory isomer, levamisole, has historically been used as an adjuvant in cancer therapy, particularly for colorectal cancer. This technical guide provides an in-depth investigation into the in vitro anticancer properties of this compound, with a focus on its proposed mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Due to the limited availability of direct quantitative data for this compound, this guide primarily references studies on its active component, levamisole, to infer its potential anticancer activities.

Introduction: Tetramisole and its Active Isomer, Levamisole

Tetramisole is a racemic mixture of two enantiomers: the dextrorotatory ((+)-) and levorotatory ((-)-) forms. The levorotatory isomer, known as levamisole, is responsible for the majority of the biological and therapeutic effects of the compound, including its immunomodulatory and potential anticancer activities. This compound is the salt form of this racemic mixture. While much of the research has focused on levamisole, the findings are considered highly relevant to understanding the potential of this compound in cancer research. The primary proposed anticancer mechanisms of levamisole are not direct cytotoxicity but rather a combination of immune system stimulation and potential direct effects on cellular pathways.

Data Presentation: In Vitro Efficacy

Quantitative data on the direct cytotoxic effects of this compound and levamisole on cancer cell lines are limited and sometimes contradictory. Some studies suggest that levamisole exhibits weak direct cytotoxicity, while its derivatives show more potent activity.[1] The following tables summarize the available quantitative data for levamisole and its derivatives.

Table 1: Cytotoxicity of Levamisole and its Derivative (4a) in Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| Levamisole | CEM | T-cell leukemia | Less sensitive than 4a | 48 | MTT |

| Levamisole | EAC | Ehrlich Ascites Carcinoma | Insensitive at tested concentrations | 48/72 | Trypan Blue |

| Derivative 4a | CEM | T-cell leukemia | 5 | 48 | Trypan Blue & MTT |

| Derivative 4a | K562 | Chronic Myelogenous Leukemia | 70 | 48 | Trypan Blue & MTT |

| Derivative 4a | Nalm6 | B-cell leukemia | 10 | 48 | Trypan Blue & MTT |

| Derivative 4a | REH | B-cell leukemia | 8 | 48 | Trypan Blue & MTT |

| Derivative 4a | EAC | Ehrlich Ascites Carcinoma | 33 | 48/72 | Trypan Blue |

Data for derivative 4a (2-benzyl-6-(4′-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][1],[2],[3]thiadiazole) is included for comparative purposes as a more potent analog of levamisole.[1]

Table 2: Apoptosis Induction by Levamisole in Endothelial Cells

| Cell Type | Treatment | Fold Increase in Apoptosis vs. Control |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 mmol/L Levamisole | 6.3 |

| Adult Human Venous Endothelial Cells | Levamisole | 5.25 |

| Human Uterine Microvascular Endothelial Cells | Levamisole | 6.0 |

Note: This data is for endothelial cells, not cancer cells, but suggests a pro-apoptotic potential of levamisole.[4]

Table 3: Effect of Levamisole on Apoptosis-Related Protein Expression in Endothelial Cells

| Protein | Change in Expression |

| Bcl-2 | -34% |

| Bak | +50% |

| p21 | +73% |

This data from endothelial cells indicates a shift towards a pro-apoptotic state with an altered Bax/Bcl-2 family protein balance.[4]

Proposed Mechanisms of Action and Signaling Pathways

The anticancer effects of levamisole, the active component of this compound, are thought to be mediated through several mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Levamisole and its derivatives have been shown to induce apoptosis in various cell types.[1][4] The proposed mechanism involves the activation of the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

Key molecular events in levamisole-induced apoptosis may include:

-

Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax and Bak.[4]

-

Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2.[4]

-

Activation of caspases: Sequential activation of initiator caspases (e.g., Caspase-8) and executioner caspases (e.g., Caspase-3).

References

- 1. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Levamisole induced apoptosis in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoisomers of Tetramisole: A Technical Guide to Their Divergent Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramisole, a synthetic imidazothiazole derivative, exists as a racemic mixture of two enantiomers: levamisole (the S-isomer) and dextramisole (the R-isomer). While structurally mirror images, these isomers exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the stereospecific biological activities of tetramisole's isomers, offering a comparative overview of their anthelmintic, immunomodulatory, and neurological effects. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to support further research and drug development efforts in this area.

Introduction

The principle of stereoselectivity is a cornerstone of pharmacology, where the three-dimensional structure of a molecule dictates its interaction with biological targets. Tetramisole serves as a classic example of this principle. Initially used as a racemic mixture for its anthelmintic properties, subsequent research revealed that the therapeutic effects and adverse reactions were not equally distributed between its enantiomers.[1][2] Levamisole is the biologically active isomer responsible for the desired anthelmintic and immunomodulatory effects, while dextramisole contributes more significantly to the racemic mixture's toxicity and has distinct neurological activities.[1][2] Understanding the nuanced differences between the racemic mixture and the individual isomers is critical for optimizing therapeutic applications and mitigating adverse effects.

Comparative Biological Activities: Quantitative Data

The biological activities of racemic tetramisole, levamisole, and dextramisole have been evaluated across various domains. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency and efficacy.

Table 1: Anthelmintic Activity

| Compound | Target Organism | Assay | EC50 / IC50 | Efficacy | Reference(s) |

| Levamisole | Caenorhabditis elegans | Motility Assay | 9 µM | 96% paralysis at high concentrations | [3] |

| Levamisole | Caenorhabditis elegans | Motility Assay | 6.4 ± 0.3 µM | - | [4] |

| Levamisole | Haemonchus contortus | Muscle Contractility | 1-10 µM (stimulates spastic contraction) | - | [5] |

| Dextramisole | Various Nematodes | Anthelmintic Assays | Significantly higher than levamisole | Low to negligible anthelmintic activity | [1][2] |

Table 2: Enzyme Inhibition

| Compound | Enzyme | Inhibition Type | IC50 / Ki | Reference(s) |

| Levamisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Stereospecific, Uncompetitive | Ki: 2.8 x 10⁻⁶ M | [6][7] |

| Dextramisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Inactive | > 1 x 10⁻¹ M | [6] |

| Levamisole | Monoamine Oxidase (MAO) | - | More potent inhibitor than dexamisole | [8] |

| Dextramisole | Monoamine Oxidase (MAO) | - | Less potent inhibitor than levamisole | [8] |

Table 3: Neurological Activity - Norepinephrine (NE) Uptake Inhibition

| Compound | Target | IC50 / Ki | Reference(s) |

| Dexamisole | Norepinephrine Transporter (NET) | More potent inhibitor than levamisole | [8] |

| Levamisole | Norepinephrine Transporter (NET) | Less potent inhibitor than dexamisole | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tetramisole and its isomers.

Anthelmintic Activity: Nematode Motility Assay

Objective: To quantify the paralytic effect of tetramisole isomers on nematodes.

Materials:

-

Caenorhabditis elegans (wild-type, e.g., N2 strain)

-

96-well microtiter plates

-

K saline solution (or M9 buffer)

-

Bovine Serum Albumin (BSA)

-

Levamisole and dextramisole stock solutions

-

Automated worm tracker (e.g., WMicrotracker™) or dissecting microscope

Procedure:

-

Synchronize a population of C. elegans to the L4 larval stage.

-

Wash the worms with K saline solution and suspend them at a concentration of approximately 60 worms per 80 µL.

-

Dispense 80 µL of the worm suspension into each well of a 96-well plate.

-

Measure the basal motility of the worms for 30 minutes using an automated worm tracker or by manual counting under a microscope. This serves as the 100% motility baseline for each well.

-

Prepare serial dilutions of levamisole and dextramisole in K saline.

-

Add 20 µL of the respective drug solutions to the wells to achieve the final desired concentrations. Include a vehicle control (K saline).

-

Immediately begin recording the motility of the worms for a predefined period (e.g., 90 minutes to 6 hours).

-

Data Analysis: Express the motility at each time point as a percentage of the basal motility. Plot the percentage of paralyzed worms against the drug concentration to determine the EC50 value.

Immunomodulatory Activity: T-Cell Proliferation Assay

Objective: To assess the effect of tetramisole isomers on the proliferation of T-lymphocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

-

Levamisole and dextramisole stock solutions

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Seed the labeled cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation and proliferation.

-

Add serial dilutions of levamisole and dextramisole to the respective wells. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Data Analysis: Proliferation is measured by the decrease in CFSE fluorescence intensity. Quantify the percentage of divided cells and the proliferation index for each condition.

Enzyme Inhibition: Alkaline Phosphatase (AP) Assay

Objective: To determine the inhibitory effect of tetramisole isomers on alkaline phosphatase activity.

Materials:

-

Source of alkaline phosphatase (e.g., purified enzyme, tissue homogenate)

-

p-Nitrophenyl phosphate (pNPP), a chromogenic substrate for AP

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Levamisole and dextramisole stock solutions

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the alkaline phosphatase source.

-

Add serial dilutions of levamisole and dextramisole to the reaction mixture. Include a control without any inhibitor.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding pNPP.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a defined time.

-

Stop the reaction by adding a strong base (e.g., NaOH). This also enhances the color of the product, p-nitrophenol.

-

Measure the absorbance of the p-nitrophenol at 405 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Neurological Activity: Norepinephrine Uptake Inhibition Assay

Objective: To measure the inhibition of the norepinephrine transporter (NET) by tetramisole isomers.

Materials:

-

Cells expressing the human norepinephrine transporter (hNET), e.g., hNET-HEK293 cells.

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-Norepinephrine (radiolabeled norepinephrine)

-

Levamisole and dextramisole stock solutions

-

Desipramine (a known NET inhibitor, for determining non-specific binding)

-

Scintillation counter

Procedure:

-

Culture hNET-expressing cells in 24-well plates to near confluence.

-

On the day of the assay, wash the cells with KRH buffer.

-

Prepare serial dilutions of levamisole and dextramisole in KRH buffer.

-

Add the test compounds to the respective wells. For the determination of non-specific binding, add a high concentration of desipramine to a set of wells. For total binding, add buffer only.

-

Add [³H]-Norepinephrine to all wells to initiate the uptake.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Plot the percentage of inhibition of specific [³H]-Norepinephrine uptake against the concentration of the test compound to determine the IC50 and subsequently the Ki value.

Signaling Pathways and Experimental Workflows

Immunomodulatory Signaling Pathways of Levamisole

Levamisole's immunomodulatory effects are primarily mediated through the activation of T-cells and antigen-presenting cells. This involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Toll-like receptor (TLR) signaling pathway.

References

- 1. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Inhibiting Endogenous Alkaline Phosphatase in Western Blotting using Tetramisole Hydrochloride

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Western blotting, endogenous alkaline phosphatase (AP) activity within biological samples can lead to high background and false-positive signals when using AP-conjugated secondary antibodies for detection. Tetramisole hydrochloride is a potent inhibitor of most endogenous alkaline phosphatases, with the notable exception of the intestinal isoenzyme. Its active isomer, levamisole, stereospecifically and uncompetitively inhibits tissue non-specific alkaline phosphatase (TNAP). This protocol provides a detailed methodology for the effective use of this compound to mitigate endogenous AP interference in Western blotting applications, ensuring data accuracy and reliability.

Mechanism of Action

Tetramisole is a racemic mixture of dextro- and levo-isomers. The levorotatory isomer, levamisole, is responsible for the majority of the biological activity, including the inhibition of alkaline phosphatase. Levamisole acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex, preventing the formation of the product. This inhibition is reversible and stereospecific. The use of Tris-based buffers is recommended, as phosphate-buffered saline (PBS) can interfere with alkaline phosphatase activity.

Quantitative Data on Alkaline Phosphatase Inhibition

The inhibitory effect of levamisole on alkaline phosphatase activity is dose-dependent. The following table summarizes the percentage of inhibition at different concentrations as reported in scientific literature.

| Inhibitor | Concentration | Percent Inhibition of Alkaline Phosphatase Activity | Reference |

| Levamisole | 1 mM | ~80% | [1] |

| Levamisole | Low Dose (in vivo) | 18.4% | [2] |

| Levamisole | High Dose (in vivo) | 61.3% | [2] |

Experimental Protocols

Materials and Reagents

-

This compound (or Levamisole hydrochloride)

-

Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6

-

TBST (TBS with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

AP substrate (e.g., BCIP/NBT)

-

Deionized water

Preparation of this compound Stock Solution

-

Molarity Calculation : this compound has a molecular weight of 240.75 g/mol . To prepare a 100 mM stock solution, dissolve 24.08 mg of this compound in 1 mL of deionized water.

-

Solubilization : Vortex thoroughly to ensure complete dissolution. The solution should be clear and colorless.

-

Storage : Aliquot the stock solution and store at -20°C for long-term use. Aqueous solutions are stable for approximately one month when stored at 2-8°C. Repeated freeze-thaw cycles should be avoided.

Western Blot Protocol with Endogenous AP Inhibition

This protocol assumes that protein transfer to a membrane (e.g., nitrocellulose or PVDF) has already been performed.

-

Blocking :

-

After protein transfer, wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation :

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing :

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation :

-

Dilute the AP-conjugated secondary antibody in blocking buffer to the recommended concentration.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Washing :

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Endogenous AP Inhibition and Signal Detection :

-

Prepare the AP substrate solution according to the manufacturer's instructions.

-

Crucially, add this compound to the AP substrate solution to a final concentration of 1-2 mM. For a final concentration of 1 mM, add 10 µL of the 100 mM stock solution to every 1 mL of substrate solution.

-

Incubate the membrane in the substrate solution containing this compound until the desired band intensity is achieved.

-

Stop the reaction by washing the membrane with deionized water.

-

Visualizations

Experimental Workflow

References

Application of Tetramisole Hydrochloride in Cell Culture to Study Immune Response

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction